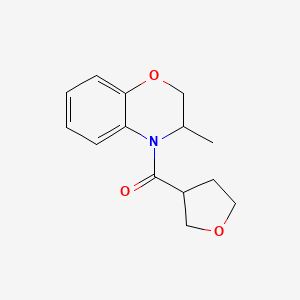
(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone, also known as MBTH, is a synthetic compound that has been studied for its potential as a therapeutic agent in various diseases. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of (3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in inflammation and cell proliferation. It has been shown to inhibit the NF-κB pathway and to activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic effects. It has also been shown to have antioxidant properties and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone is its broad range of potential applications, making it a versatile compound for research. However, its mechanism of action is not fully understood, and further studies are needed to fully elucidate its effects. Additionally, its potential toxicity and side effects need to be carefully evaluated.
Orientations Futures
There are several potential future directions for research on (3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it may have applications in the treatment of inflammatory bowel disease and other autoimmune disorders. Further studies are also needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of (3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone involves a multi-step process that includes the reaction of 2-aminothiazole with 2-chloro-4-methylbenzoxazinone, followed by the addition of methylamine. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone has been extensively studied for its potential as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, it has been investigated for its potential as a neuroprotective agent and as a treatment for diabetes.
Propriétés
IUPAC Name |
(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-6-17-12-5-3-2-4-11(12)15(9)13(16)10-7-18-8-14-10/h2-5,7-9H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSCGMHCQOQGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-4-phenoxypyridine-2-carboxamide](/img/structure/B7586068.png)
![2-[(2-Ethylthiomorpholin-4-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7586070.png)


![1-(1,3,4-Thiadiazol-2-yl)-3-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]urea](/img/structure/B7586083.png)
![2-[Methyl-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]amino]acetonitrile](/img/structure/B7586087.png)
![9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7586091.png)






![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)